4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide
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Overview
Description
4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the thiochromeno[4,3-d]pyrimidine core This core is synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution; Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(9-chloro-5H-benzothiopyrano[4,3-d]pyrimidin-2-yl)benzenecarboxamide
- 4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzamide
Uniqueness
4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual chlorination and the presence of both thiochromeno and pyrimidine rings make it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-12-3-1-10(2-4-12)17(24)23-18-21-8-11-9-25-15-6-5-13(20)7-14(15)16(11)22-18/h1-8H,9H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMKFKHDYDWULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=C(S1)C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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